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Introduction and Mechanisms of Toxicity

Aluminum phosphide (AIP), known commercially as Celphos, Alphes, or Quickphos, represents one of the
most acute and lethal pesticide poisonings encountered in clinical practice, particularly in developing
nations. As a solid fumigant formulated as dark gray tablets (typically 3g each), AIP contains 56%
aluminum phosphide and 44% carbamate compounds. [1] The extreme toxicity of AIP stems from its
rapid liberation of phesphine gas (PHs) upon contact with moisture or hydrochloric acid in the stomach,
according to the reaction: AIP + 3HCI - AICIls + PHs. [1] This phosphine gas is a potent mitochondrial
toxin that systematically inhibits cytochrome c oxidase, resulting in catastrophic disruption of oxidative

phosphorylation and cellular energy production. [2] [1]

The pathophysiological cascade initiated by phosphine exposure creates a state of metabolic starvation at
the cellular level, characterized by inhibition of cellular respiration, depletion of antioxidant defenses
(particularly glutathione), and generation of reactive oxygen species that cause lipid peroxidation and
cellular membrane damage. [2] [3] [4] The myocardium is particularly vulnerable to these effects,
manifesting as direct cardiotoxicity, profound and often refractory hypotension, cardiac arrhythmias, and

significant depression of left ventricular ejection fraction. [2] [1] [3] Without intervention, AIP poisoning
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carries mortality rates ranging from 30% to 100%, with the primary cause of death being circulatory

collapse resistant to fluids and vasoactive agents. [2]

Gastric Lavage: Evidence and Quantitative Analysis

Systematic Review and Meta-Analysis Findings

Oil-based gastric lavage has emerged as a promising intervention in the management of acute AIP
poisoning, with multiple randomized controlled trials demonstrating significant improvements in survival
outcomes. The theoretical basis for this approach lies in the physicochemical properties of oils, which
create a protective barrier on the gastric mucosa and potentially reduce the liberation and absorption of
phosphine gas by limiting the interaction between AIP and gastric acid. [3] A 2024 systematic review and
meta-analysis comprehensively evaluated the adjuvant effect of oil-based gastric lavage on the outcome of
acute Aluminum Phosphide poisoning, providing the most current evidence-based assessment of this

intervention. [5]

Table 1: Efficacy Outcomes of Oil-Based Gastric Lavage in Aluminum Phosphide Poisoning

Number
) Number of Mortality 95% Confidence Evidence
Intervention ) ) Needed to )
RCTs Risk Ratio Interval Quality
Treat
Paraffin Oil 4 0.62 0.48t0 0.81 4 Low
Lavage
Coconut Oil 4 0.82 0.691t0 0.98 Not reported Very Low
Lavage
Standard Reference 1.0 - - -
Therapy

The meta-analysis demonstrated that gastric lavage with paraffin oil significantly reduces mortality risk by
approximately 38% compared to standard therapy alone, with a number needed to treat of just 4 patients to

prevent one death. [5] Additionally, this intervention reduced the need for intubation and mechanical
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ventilation (RR = 0.62; 95% CI = 0.40 to 0.79). [5] While the evidence quality was rated as low for paraffin
oil and very low for coconut oil, these findings represent the best available clinical evidence for
gastrointestinal decontamination in AIP poisoning, particularly given the ethical challenges in conducting

large-scale RCTs for this lethal condition.

Coconut Oil Evidence from Clinical Studies

Several clinical studies have specifically investigated coconut oil as a therapeutic agent in AIP poisoning.
A case series of 7 patients with severe AIP poisoning reported that all 4 patients who received coconut oil as
part of their decontamination protocol survived, while only 1 of the 3 patients who did not receive coconut
oil survived. [3] A more recent 2025 case report from Nepal documented successful management of a 47-
year-old male who ingested one AIP tablet and was treated with prompt gastric lavage using coconut oil,
along with comprehensive supportive care. [4] The researchers observed that coconut oil may form a
protective layer around the gastric mucosa, thereby preventing the absorption of phosphine gas, while also

helping to dilute hydrochloric acid and thus inhibit the catalytic breakdown of phosphide. [3] [4]

Table 2: Comparative Analysis of Gastric Lavage Adjuvants in AIP Poisoning

Proposed Mechanism

Adjuvant . Reported Outcomes Limitations/Considerations
of Action

Potassium Oxidizes phosphine to Conflicting evidence; Theoretical basis challenged by

Permanganate nontoxic phosphate some studies support  some researchers [3]

use while others
guestion efficacy

Sodium Neutralizes HCI, Often used in Limited standalone efficacy data
Bicarbonate diminishing phosphine combination with oils;

liberation theoretical benefit
Activated Adsorbs toxins from GI  Role doubtful due to Molecular weight too low for
Charcoal tract low molecular weight  effective adsorption

of phosphine (58 Da)
[3]
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Proposed Mechanism

Adjuvant . Reported Outcomes Limitations/Considerations
of Action

Coconut Oil Protective barrier, 100% survival in Limited large-scale evidence
dilution of HCI, small case series (4/4
reduced phosphine patients) [3]
release

Paraffin Oil Physicochemical 38% reduction in Low quality evidence per
barrier inhibiting mortality in meta- GRADE criteria
phosphine release analysis [5]

Experimental Protocols and Methodologies

Gastric Decontamination Protocol

Gastric lavage should be considered only when specific criteria are met: presentation within 2-4 hours of
ingestion, unprotected airway or intubated patient, and ingestion of a potentially lethal dose (>1.5g) of AIP.
[6] [4] The procedure must be conducted in a controlled environment with continuous monitoring and
ready access to advanced airway management equipment. The following protocol outlines the standardized

approach for gastric decontamination in AlP poisoning:

¢ Pre-procedure Preparation:

o Secure intravenous access and initiate continuous cardiac monitoring, pulse oximetry, and
frequent blood pressure measurement.

o For patients with depressed consciousness (GCS<15), perform rapid sequence intubation with
a cuffed endotracheal tube to protect against aspiration.

o Position the patient in the left lateral decubitus position with 20° head-down tilt to minimize
risk of aspiration.

o Assemble a large-bore orogastric tube (36-40 French for adults), warmed lavage solution
(normal saline or tap water), and the selected adjuvants (coconut oil, paraffin oil, or potassium
permanganate). [6] [3]

e Lavage Procedure:
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o Measure the tube length from the mouth to the epigastrium externally before insertion.

o Gently insert the lubricated lavage tube through the mouth into the stomach.

o Confirm correct placement by aspirating gastric contents and auscultating over the epigastrium
while insufflating air; consider radiographic confirmation if any doubt exists.

o Instill 200-300 mL aliquots of warm fluid (normal saline or tap water) followed by 100-150 mL

of coconut oil or paraffin oil.

o Allow the fluid to remain in the stomach for 1-2 minutes before drainage by gravity.

o Repeat the cycle until the effluent is clear, typically requiring 5-10 liters of total lavage fluid.

o On completion, leave a final aliquot of 50-100 mL of coconut or paraffin oil in the stomach to
continue providing a protective barrier. [6] [3] [4]

e Post-procedure Management:

o Continue close monitoring for complications, particularly aspiration, laryngospasm, or
hemodynamic instability.

o Consider administration of activated charcoal (50g) if co-ingestion of other toxins is suspected,
though evidence for its efficacy in pure AIP poisoning is limited. [6] [3]

Supportive Care and Monitoring Protocol

Aggressive supportive care represents the cornerstone of management in AIP poisoning, as no specific
antidote currently exists. The following protocol outlines the comprehensive supportive measures required to

optimize outcomes:

¢ Hemodynamic Support:

o Initiate rapid intravenous crystalloid resuscitation with normal saline or Ringer's lactate,
monitoring closely for signs of fluid overload.

o For persistent hypotension despite adequate fluid resuscitation (typically 20-40 mL/kg), initiate
vasopressor support with norepinephrine as first-line agent.

o Implement advanced hemodynamic monitoring where available, including arterial line for
continuous blood pressure measurement and central venous pressure monitoring.

o Monitor for cardiac arrhythmias with continuous ECG; manage with standard antiarrhythmic
agents as needed. [2] [1] [3]

e Metabolic Acidosis Management:

o Obtain baseline arterial blood gas and repeat every 4-6 hours or as clinically indicated.
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o Administer intravenous sodium bicarbonate for profound metabolic acidosis (pH<7.2), typically
as an initial bolus of 1-2 mEq/kg followed by infusion.

o Target pH >7.3 through repeated bicarbonate administration guided by serial ABG
measurements. [3] [4]

e Antioxidant Therapy:

o Administer magnesium sulfate as a 3g IV bolus over 30 minutes, followed by infusion of 6g
every 12 hours, monitoring for hyporeflexia or respiratory depression.

o Give N-acetylcysteine (NAC) using the protocol: loading dose of 150 mg/kg over 1 hour,
followed by 50 mg/kg over 4 hours, then 100 mg/kg over 16 hours. [3] [4]

Supporting Interventions and Adjunctive Therapies

Insulin Therapy Protocol

Emerging evidence suggests that high-dose insulin therapy may have a role in managing AlIP poisoning-
induced cardiogenic shock. A 2024 systematic review identified four studies (three quasi-experimental
studies and one randomized controlled trial) investigating exogenous insulin in symptomatic cases of AIP
poisoning. [2] The proposed mechanism involves overcoming the "state of metabolic starvation" created by

phosphine's inhibition of cellular glucose uptake and metabolism. [2]

The insulin protocol derived from clinical studies involves:

¢ Initial bolus: 1 1U/kg of regular insulin

e Maintenance infusion: 0.2-0.5 IU/kg/hour

¢ Concomitant glucose administration: Dextrose 10-25% infusion to maintain euglycemia (target
blood glucose 120-180 mg/dL)

¢ Close monitoring: Hourly glucose measurements and frequent potassium assessment (every 2-4

hours)

The systematic review found that insulin therapy significantly improved survivability across all included
studies, though it reported divergent effects on blood pressure, blood gases, and need for mechanical
ventilation. [2] Adverse effects included hypoglycemia, hyperglycemia, and hypokalemia, emphasizing the

need for careful monitoring. [2]
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Advanced Circulatory Support

For patients with refractory cardiogenic shock despite maximal medical therapy, advanced circulatory

support modalities may be considered:

¢ Intra-aortic Balloon Pump (IABP): Case reports describe successful use of IABP in AIP poisoning to
provide mechanical support to the failing myocardium, particularly in patients with severely depressed
left ventricular ejection fraction. [3]

e Extracorporeal Membrane Oxygenation (ECMO): Veno-arterial ECMO may be considered in
specialized centers for patients with potentially reversible myocardial dysfunction, though evidence is
limited to isolated case reports.

Clinical Workflow and Pathway Visualization

The following diagram illustrates the comprehensive clinical management pathway for Aluminum Phosphide

poisoning, integrating resuscitation, decontamination, and targeted supportive interventions:
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Click to download full resolution via product page
Diagram 1: Clinical Management Pathway for Aluminum Phosphide Poisoning

The mechanistic pathway of Aluminum Phosphide toxicity and therapeutic targets can be visualized as

follows:
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Diagram 2: Mechanism of Aluminum Phosphide Toxicity and Therapeutic Targets
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Conclusion

The management of acute Aluminum Phosphide poisoning remains a formidable clinical challenge with
persistently high mortality rates despite advances in supportive care. The current evidence supports a
multimodal therapeutic approach centered on early gastrointestinal decontamination with oil-based gastric
lavage, comprehensive supportive care to maintain tissue perfusion and correct metabolic derangements, and

adjunctive therapies targeting the fundamental mitochondrial toxicity of phosphine. [5] [3] [4]

The promising findings regarding paraflin oil and coconut oil lavage from recent meta-analyses and
clinical studies warrant further investigation through larger, methodologically rigorous randomized
controlled trials. [5] Similarly, emerging therapies such as high-dose insulin infusion represent novel
approaches to addressing the metabolic crisis in AIP poisoning but require additional validation before
widespread implementation. [2] Ultimately, the successful management of this devastating poisoning
depends on early recognition, prompt intervention, and meticulous supportive care tailored to the

individual patient's clinical manifestations and evolving condition.
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To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for Aluminum

Phosphide (AlPhos) Poisoning Management]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b3140759#alphos-gastric-lavage-protocol-poisoning]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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